Field: Material Science
Application: Tetrabromophthalic anhydride is used in the synthesis of flame-retardant alkyd resins.
Results: The modified reactive flame retardant alkyd resins demonstrated enhanced flame retardancy properties.
Application: Tetrabromophthalic anhydride is a powerful fire-retardant monomer, markedly superior to tetrachlorophthalic (TCPA) anhydrides, as demonstrated in comparative combustion tests on polyester and epoxy resins.
Results: The materials treated with TBPA demonstrated enhanced flame retardancy.
Field: Pharmaceutical Chemistry
Application: Tetrabromophthalic anhydride is used as an intermediate to produce pharmaceuticals.
Tetrabromophthalic anhydride is a chemical compound with the molecular formula and a molecular weight of 463.7 g/mol. It is recognized for its high bromine content, which contributes to its unique properties and reactivity. This compound appears as a white to light yellow crystalline solid and is primarily used in the production of various polymeric materials due to its ability to enhance flame retardancy and thermal stability .
The biological activity of tetrabromophthalic anhydride has not been extensively studied, but it is known to possess potential toxicity due to its brominated structure. Compounds with high bromine content can exhibit endocrine-disrupting properties and may pose risks to aquatic organisms. Further research is necessary to fully understand its biological effects and mechanisms of action in living systems.
The synthesis of tetrabromophthalic anhydride typically involves the bromination of phthalic anhydride using bromine in the presence of a catalyst such as tin(IV) chloride and fuming sulfuric acid. The process generally follows these steps:
Tetrabromophthalic anhydride is primarily used in:
Tetrabromophthalic anhydride shares similarities with other brominated phthalic compounds but stands out due to its unique tetrabromo substitution pattern. Here are some similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Phthalic Anhydride | Base compound, less reactive | |
Tetrachlorophthalic Anhydride | Chlorinated analog, different reactivity | |
Dibromophthalic Anhydride | Lower bromine content |
Tetrabromophthalic anhydride is unique due to its high bromine content, which significantly enhances its flame-retardant properties compared to these similar compounds. Its synthesis method also allows for specific control over product characteristics that are not achievable with less brominated analogs .
Irritant